molecular formula C19H19N5O2S2 B11282684 4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide

4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide

Cat. No.: B11282684
M. Wt: 413.5 g/mol
InChI Key: JXYKGQOLPDLPMC-UHFFFAOYSA-N
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Description

4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is fused with various functional groups. The presence of these functional groups makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the 4-methyl-5-oxo group: This step involves the oxidation of the intermediate compound to introduce the 4-methyl-5-oxo group.

    Attachment of the N-[3-(methylsulfanyl)phenyl]butanamide moiety: This step involves the coupling of the intermediate with the N-[3-(methylsulfanyl)phenyl]butanamide moiety using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may yield hydroxylated derivatives.

Scientific Research Applications

4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile
  • Tris[1,2,4]triazolo[1,3,5]triazine derivatives

Uniqueness

4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(3-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C19H19N5O2S2/c1-23-18(26)17-14(9-10-28-17)24-15(21-22-19(23)24)7-4-8-16(25)20-12-5-3-6-13(11-12)27-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,25)

InChI Key

JXYKGQOLPDLPMC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=CC=C4)SC

Origin of Product

United States

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